4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Overview
Description
Preparation Methods
4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be synthesized through various organic reactions. One common method involves the reaction of N,N-dimethylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-Isothiocyanato-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: It can add to double bonds in alkenes and alkynes, forming adducts.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide involves its reactivity with thiol groups in proteins and other biomolecules . This reactivity allows it to form covalent bonds with these groups, leading to the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds such as:
- 4-Isothiocyanato-N,N-dimethylpentan-1-amine
- Benzenamine, 4-isothiocyanato-N,N-dimethyl-
- 1-Butanamine, 4-isothiocyanato-N,N-dimethyl-
These compounds share similar functional groups but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
4-isothiocyanato-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIFZABYMYTEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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